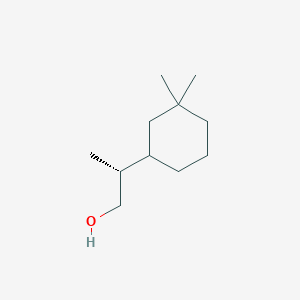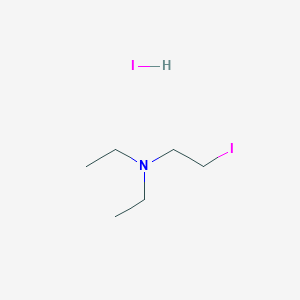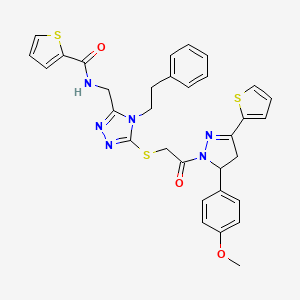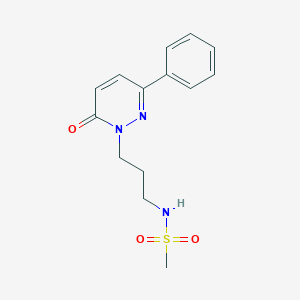
(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral alcohol that has gained significant attention in scientific research due to its potential applications in the fields of medicine, chemistry, and materials science. DMCP is a colorless liquid that has a characteristic odor and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery agent due to its solubility in organic solvents.
In the field of chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been studied for its potential use as a solvent for organic reactions due to its low toxicity and high boiling point.
In the field of materials science, this compound has been used as a building block for the synthesis of chiral polymers and liquid crystals. It has also been studied for its potential use as a chiral dopant in liquid crystal displays.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act on the central nervous system by inhibiting the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe drug candidate for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol in lab experiments include its high enantiomeric purity, low toxicity, and solubility in organic solvents. However, its limited availability and high cost may pose challenges for researchers who wish to use it in their experiments.
Direcciones Futuras
There are several future directions for research on (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol. One potential area of study is the development of this compound-based drugs for the treatment of inflammatory and pain-related disorders. Another potential area of study is the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. Finally, the potential use of this compound as a chiral dopant in liquid crystal displays could also be investigated further.
Métodos De Síntesis
(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol can be synthesized using various methods, including the reduction of ketones and aldehydes, as well as the Grignard reaction. The most common method for synthesizing this compound is the reduction of 3,3-dimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. This method yields this compound with high enantiomeric purity, making it suitable for use in pharmaceutical and medicinal applications.
Propiedades
IUPAC Name |
(2R)-2-(3,3-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICGLESTTWBZKH-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2881227.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2881229.png)
![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B2881230.png)

![N-(2,6-difluorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2881233.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]pteridin-4-one](/img/structure/B2881234.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)


![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2881243.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)
![6-[[4-(3-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2881245.png)
![9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2881249.png)